4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an azepane sulfonyl group and an oxadiazole ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group can be introduced via sulfonylation reactions, where azepane reacts with sulfonyl chlorides in the presence of a base.
Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with the benzamide core using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(piperidin-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 4-(morpholin-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
4-(azepan-1-ylsulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the azepane sulfonyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-31-18-13-17(14-19(15-18)32-2)22-25-26-23(33-22)24-21(28)16-7-9-20(10-8-16)34(29,30)27-11-5-3-4-6-12-27/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFYNCPNXCMNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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